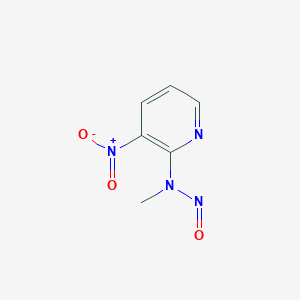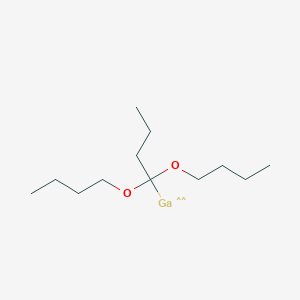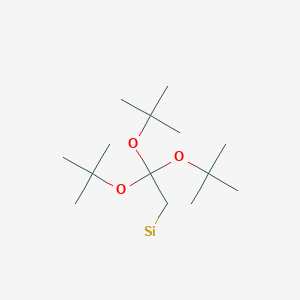
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide is a chemical compound with the molecular formula C7H9N3O2 It is a nitrosoamine derivative, characterized by the presence of a nitroso group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide typically involves the reaction of N-methyl-3-nitropyridin-2-amine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosoamine product. The general reaction scheme is as follows:
Starting Material: N-methyl-3-nitropyridin-2-amine
Reagent: Nitrous acid (HNO2)
Reaction Conditions: The reaction is usually conducted in an acidic medium at low temperatures to prevent decomposition of the nitrous acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the pyridine ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
類似化合物との比較
N-Methyl-N-(3-nitropyridin-2-yl)nitrous amide can be compared with other nitrosoamine derivatives:
N-Methyl-N-(pyridin-2-yl)nitrous amide: Similar structure but with the nitroso group attached to a different position on the pyridine ring.
N-Nitroso-N-ethylpiperazine: Another nitrosoamine with a different heterocyclic ring structure.
N-Nitrosodicyclohexylamine: A nitrosoamine with a cyclohexyl ring instead of a pyridine ring.
特性
CAS番号 |
106690-37-3 |
|---|---|
分子式 |
C6H6N4O3 |
分子量 |
182.14 g/mol |
IUPAC名 |
N-methyl-N-(3-nitropyridin-2-yl)nitrous amide |
InChI |
InChI=1S/C6H6N4O3/c1-9(8-11)6-5(10(12)13)3-2-4-7-6/h2-4H,1H3 |
InChIキー |
WOIUHHREGWRMIV-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)




![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)

![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
